Cas no 1185303-12-1 (4-(5-Methyl-furan-2-yl)-phenylamineoxalate)

4-(5-Methyl-furan-2-yl)-phenylamineoxalate 化学的及び物理的性質
名前と識別子
-
- 4-(5-Methyl-furan-2-yl)-phenylamineoxalate
-
4-(5-Methyl-furan-2-yl)-phenylamineoxalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007967-1g |
4-(5-Methyl-furan-2-yl)-phenylamineoxalate |
1185303-12-1 | 1g |
6144.0CNY | 2021-07-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007967-1g |
4-(5-Methyl-furan-2-yl)-phenylamineoxalate |
1185303-12-1 | 1g |
6144CNY | 2021-05-07 | ||
A2B Chem LLC | AY10521-1g |
4-(5-Methyl-furan-2-yl)-phenylamineoxalate |
1185303-12-1 | 1g |
$495.00 | 2024-04-20 |
4-(5-Methyl-furan-2-yl)-phenylamineoxalate 関連文献
-
Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161
-
Eric Schuler,Lars Grooten,Mohanreddy Kasireddy,Santosh More,N. Raveendran Shiju,Setrak K. Tanielyan,Robert L. Augustine,Gert-Jan M. Gruter Green Chem. 2023 25 2409
-
Jiao Chen,Shuai Jiang,Yi-Rong Liu,Teng Huang,Chun-Yu Wang,Shou-Kui Miao,Zhong-Quan Wang,Yang Zhang,Wei Huang RSC Adv. 2017 7 6374
-
Francisco Colmenero Phys. Chem. Chem. Phys. 2019 21 2673
-
5. Catalytic reactions of oxalic acid degradation with Pt/SiO2 as a catalyst in nitric acid solutionsShuai Hao,Bin Li,Zhanyuan Liu,Wenlong Huang,Dongmei Jiang,Liangshu Xia RSC Adv. 2023 13 22758
-
Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161
-
Chun Xiao,Su Li,Fuhao Yi,Bo Zhang,Dan Chen,Yang Zhang,Hongxin Chen,Yueli Huang RSC Adv. 2020 10 18704
-
Shuo Zhang,?ke C. Rasmuson CrystEngComm 2012 14 4644
-
José González-Rivera,Angelica Mero,Elena Husanu,Andrea Mezzetta,Carlo Ferrari,Felicia D'Andrea,Emilia Bramanti,Christian S. Pomelli,Lorenzo Guazzelli Green Chem. 2021 23 10101
-
Shunjie Liu,Yusheng Qin,Lijun Qiao,Yuyang Miao,Xianhong Wang,Fosong Wang Polym. Chem. 2016 7 146
4-(5-Methyl-furan-2-yl)-phenylamineoxalateに関する追加情報
Introduction to 4-(5-Methyl-furan-2-yl)-phenylamineoxalate (CAS No: 1185303-12-1)
4-(5-Methyl-furan-2-yl)-phenylamineoxalate, identified by its Chemical Abstracts Service (CAS) number 1185303-12-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenylamine derivatives, featuring an oxalate moiety attached to a phenyl ring substituted with a 5-methyl-furan-2-yl group. The unique structural configuration of this molecule imparts distinct chemical properties that make it a promising candidate for various biochemical applications.
The 5-methyl-furan-2-yl substituent in the molecular structure contributes to the compound's reactivity and interaction potential with biological targets. Furan derivatives are well-documented for their role in drug development due to their ability to mimic natural biomolecules and exhibit favorable pharmacokinetic profiles. In particular, the presence of the methyl group enhances the electronic properties of the furan ring, influencing its binding affinity and metabolic stability. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
The phenylamineoxalate core of the molecule introduces a polar oxalate group, which can participate in hydrogen bonding and ionic interactions with biological targets. Such interactions are crucial for modulating enzyme activity and receptor binding, making this compound a versatile scaffold for drug discovery. Recent studies have highlighted the potential of oxalate-functionalized aromatic compounds in developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The combination of the 5-methyl-furan-2-yl and phenylamineoxalate moieties creates a balanced pharmacophore that could enhance drug efficacy while minimizing off-target effects.
One of the most compelling aspects of 4-(5-Methyl-furan-2-yl)-phenylamineoxalate is its potential application in modulating enzyme activity through precise molecular interactions. Enzymes such as kinases, phosphodiesterases, and oxidoreductases play pivotal roles in numerous disease pathways, including cancer, diabetes, and neurodegenerative disorders. The structural features of this compound allow it to engage with these enzymes in a highly specific manner, potentially leading to the development of targeted therapies with improved selectivity and reduced side effects.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of 4-(5-Methyl-furan-2-yl)-phenylamineoxalate with various biological targets. Molecular docking studies have revealed that this compound exhibits strong binding potential with several key enzymes implicated in metabolic diseases. For instance, preliminary data suggest that it may interact with acetylcholinesterase, a target for Alzheimer's disease treatment, as well as with cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory responses. These findings underscore the compound's therapeutic potential and highlight its suitability for further preclinical investigation.
The synthesis of 4-(5-Methyl-furan-2-yl)-phenylamineoxalate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the furan ring necessitates careful consideration of functional group transformations to avoid unwanted side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency. These techniques not only enhance scalability but also allow for modifications to the core structure, enabling the exploration of analogs with enhanced pharmacological properties.
In parallel with synthetic chemistry efforts, analytical techniques play a crucial role in characterizing 4-(5-Methyl-furan-2-yl)-phenylamineoxalate and evaluating its quality. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm molecular structure and assess purity. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of this compound, providing insights into its conformational flexibility and potential interactions with biological targets.
The pharmacological evaluation of 4-(5-Methyl-furan-2-yl)-phenylamineoxalate has revealed promising results in both in vitro and ex vivo models. Studies have demonstrated its ability to modulate enzyme activity at submicromolar concentrations, suggesting high potency as a therapeutic agent. Furthermore, preliminary toxicology assessments indicate that this compound exhibits low toxicity profiles when tested at relevant concentrations. These findings are encouraging for further development into clinical trials where safety remains a paramount concern.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel compounds like 4-(5-Methyl-furan-2-yl)-phenylamineoxalate. Predictive models based on large datasets have been instrumental in optimizing synthetic routes and predicting pharmacokinetic properties before experimental validation. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods. As computational power continues to grow, such technologies will play an increasingly pivotal role in translating chemical entities into viable therapeutic candidates.
The future prospects for 4-(5-Methyl-furan-2-yl)-phenylamineoxalate are promising, particularly given its unique structural features and demonstrated biological activity. Ongoing research aims to explore its efficacy in treating neurological disorders by targeting specific neurotransmitter systems affected by disease progression. Additionally, investigations into its anti-inflammatory properties may open new avenues for managing chronic conditions such as rheumatoid arthritis and inflammatory bowel disease. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical applications.
In conclusion,4-(5-Methyl-furan-2-yl)-phenylamineoxalate (CAS No: 1185303-12-1) represents a significant advancement in pharmaceutical chemistry due to its innovative molecular design and potential therapeutic applications. The combination of structural complexity with favorable pharmacological properties positions this compound as a valuable asset in drug discovery efforts aimed at addressing unmet medical needs across multiple disease domains.
1185303-12-1 (4-(5-Methyl-furan-2-yl)-phenylamineoxalate) Related Products
- 2300098-48-8(4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide)
- 923232-94-4(2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro4.5decan-3-yl}-N-(2-phenylethyl)acetamide)
- 1864062-06-5(4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride)
- 2229454-60-6(4-(4-methoxypyridin-2-yl)oxane-2,6-dione)
- 1806745-75-4(2-(Difluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine)
- 2229502-42-3(2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)
- 1805979-48-9(Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 2227912-55-0(2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1702168-73-7(4-(2-ethylbutoxy)-4-(iodomethyl)oxane)
- 161903-09-9((2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol)




